N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of an acetylphenyl group attached to the nitrogen atom and a methoxyethoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate reagent to introduce the acetyl group.
Formation of the Pyridine Intermediate:
Coupling Reaction: The acetylphenyl intermediate is coupled with the pyridine intermediate under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Introduction of the Methoxyethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and high-throughput techniques. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-2-(2-ethoxyethoxy)pyridine-4-carboxamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may result in different chemical and biological properties.
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-3-carboxamide: The position of the carboxamide group on the pyridine ring is different, which can affect its reactivity and interactions.
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(20)13-3-5-15(6-4-13)19-17(21)14-7-8-18-16(11-14)23-10-9-22-2/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZABDGFULFHALF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.